Dicyclohex-2-en-1-yl hexanedioate
Description
Dicyclohex-2-en-1-yl hexanedioate is a diester compound derived from hexanedioic acid (adipic acid) and cyclohex-2-en-1-ol. Its structure features two cyclohexenyl groups esterified to the terminal carboxyl groups of the adipic acid backbone. The cyclohexenyl substituents introduce steric hindrance and electronic effects, which influence its reactivity and stability compared to other adipate esters. Its applications may include niche roles in polymer chemistry or as a precursor for nitrogen-containing macrocycles, though industrial use remains less documented than other adipate derivatives.
Properties
CAS No. |
62144-60-9 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dicyclohex-2-en-1-yl hexanedioate |
InChI |
InChI=1S/C18H26O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h3,5,9,11,15-16H,1-2,4,6-8,10,12-14H2 |
InChI Key |
QYVCTCXXOBEQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC(=O)CCCCC(=O)OC2CCCC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohex-2-en-1-yl hexanedioate can be synthesized through the esterification of hexanedioic acid with cyclohex-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid and cyclohex-2-en-1-ol, are mixed in the presence of a catalyst and heated to promote the reaction. The product is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohex-2-en-1-yl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one and hexanedioic acid.
Reduction: Formation of cyclohex-2-en-1-yl hexanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Dicyclohex-2-en-1-yl hexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dicyclohex-2-en-1-yl hexanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release hexanedioic acid and cyclohex-2-en-1-ol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclohexene rings, which can undergo various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Comparison of Selected Adipate Esters
| Compound | Ester Groups | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| Dicyclohex-2-en-1-yl hexanedioate | Cyclohex-2-en-1-yl | C₁₈H₂₄O₄ | Not provided | Cyclohexenyl groups, macrocycle precursor |
| Di-(2-ethylhexyl) adipate (DEHA) | 2-ethylhexyl | C₂₂H₄₂O₄ | 103-23-1 | Branched alkyl chains, plasticizer |
| Dimethyl hexanedioate | Methyl | C₈H₁₂O₄ | 627-93-0 | Low molecular weight, high volatility |
Physical and Chemical Properties
Table 2: Physical/Chemical Data Comparison
Industrial and Environmental Considerations
- Dimethyl hexanedioate : Market growth (CAGR XX% from 2025–2033) is driven by demand in biodegradable polymers and coatings .
- This compound: Limited industrial adoption due to synthetic complexity and lack of commercial data. Its cyclohexenyl groups may offer biodegradability advantages but require further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
